Tetracyclinenitril

Description

Molecular Identity and Classification

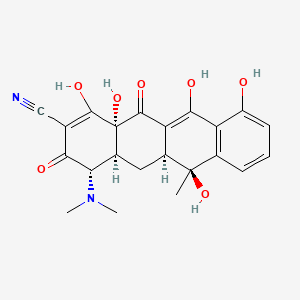

This compound is a well-defined chemical entity characterized by its distinct molecular properties and systematic classification within chemical databases. The compound possesses the molecular formula C₂₂H₂₂N₂O₇, which reflects its composition of twenty-two carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and seven oxygen atoms. This molecular composition results in a calculated molecular weight of 426.4 grams per mole, positioning it within the typical mass range of tetracycline derivatives. The compound is officially registered under CAS number 4199-33-1, providing a unique identifier that facilitates its recognition across scientific literature and chemical databases.

The systematic chemical nomenclature for this compound reflects its complex stereochemical arrangement, formally designated as (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarbonitrile. This extended nomenclature indicates the precise three-dimensional arrangement of atoms within the molecule, including the specific stereochemical configuration at multiple chiral centers. The compound's classification extends beyond simple molecular identification to include its categorization within broader chemical taxonomies, where it is recognized as a member of the naphthacene carboxamide derivatives and tetracycline analogs.

Database entries for this compound include additional synonyms and alternative nomenclature systems that reflect different aspects of its chemical structure. These include the designation as 2-Naphthacenecarbonitrile and various stereochemically specific names that emphasize different structural features. The compound's entry in major chemical databases such as PubChem (CID 165194) ensures its accessibility to researchers and facilitates cross-referencing with related chemical entities. The molecular complexity of this compound is further reflected in its calculated properties, including a topological polar surface area and hydrogen bonding characteristics that influence its physical and chemical behavior.

The InChI (International Chemical Identifier) string for this compound provides a standardized representation of its molecular structure: 1S/C22H22N2O7/c1-21(30)10-5-4-6-13(25)14(10)18(27)15-11(21)7-12-16(24(2)3)17(26)9(8-23)19(28)22(12,31)20(15)29/h4-6,11-12,16,25,27-28,30-31H,7H2,1-3H3/t11-,12-,16-,21+,22+/m0/s1. This representation enables computational analysis and structural comparisons with related compounds. The SMILES notation O[C@@]12C(=C(C#N)C(C@HN(C)C)=O)O provides an alternative linear representation suitable for database searches and structural analysis.

Historical Context in Tetracycline Derivative Research

The development of this compound must be understood within the broader historical context of tetracycline derivative research, which began with the discovery of the first tetracycline antibiotics in the mid-twentieth century. The original tetracycline compounds were discovered through systematic screening of soil specimens collected worldwide for microorganisms capable of producing bacteriocidal and bacteriostatic compositions. The first compound in this family, chlortetracycline, was introduced in 1948, followed by oxytetracycline in 1950, and the parent compound tetracycline itself in 1952. This foundation established the tetracycline scaffold as a privileged structure for antibiotic development and subsequent chemical modification.

The evolution of tetracycline chemistry has been driven by the need to address limitations in the original compounds, including bacterial resistance and stability issues. Nine major tetracycline compounds have been introduced into medical use, including tetracycline, rolitetracycline, oxytetracycline, chlortetracycline, demeclocycline, meclocycline, methacycline, doxycycline, and minocycline. Each of these compounds represents specific structural modifications designed to improve therapeutic properties or overcome resistance mechanisms. The systematic exploration of chemical modifications has led to the development of numerous derivatives and analogs, including compounds with alterations at various positions of the tetracyclic core structure.

The synthesis of nitrile-containing tetracycline derivatives, including this compound, represents a specific branch of this research trajectory. Chemical modifications in the tetracycline series have explored alterations at positions 2, 5, and 6 of the tetracyclic structure. The development of doxycycline nitrile and related compounds has been documented as part of systematic efforts to create new tetracycline analogs with modified properties. These nitrile derivatives were synthesized through specific chemical transformations, including treatment of tetracycline precursors with various reagents to introduce the nitrile functional group.

Research into tetracycline derivatives has been facilitated by advances in synthetic methodology, including the development of fully synthetic routes to tetracyclines that do not rely on fermentation processes. Harvard researchers have demonstrated novel pathways for making tetracycline compounds, expanding the modular strategy for creating diverse new antibiotics. This synthetic flexibility has enabled the preparation of more than fifty tetracycline analogs and five-ring pentacycline analogs, demonstrating the continued potential for structural diversification within this chemical family. The historical progression from natural product isolation to semi-synthetic modification to fully synthetic approaches has provided the foundation for exploring specialized derivatives like this compound.

Relationship to the Tetracycline Antibiotic Family

This compound maintains a fundamental structural relationship to the tetracycline antibiotic family while incorporating distinctive chemical modifications that set it apart from the parent compounds. The tetracycline family is characterized by a linearly fused tetracyclic nucleus, where each ring is six-membered and purely carbocyclic. This tetracyclic backbone skeleton is essential for the characteristic properties associated with tetracycline compounds and is preserved in this compound, ensuring its classification within this chemical family. The compound retains the basic structural framework that defines tetracycline chemistry while incorporating the nitrile functional group that distinguishes it from conventional tetracycline antibiotics.

The structural requirements for tetracycline activity have been extensively studied, revealing that the D-ring must be aromatic and the A-ring must be appropriately substituted at each carbon atom for notable biological activity. The B-ring and C-ring tolerate certain substituent changes as long as the keto-enol systems at positions 11, 12, and 12a remain intact and conjugated to the phenolic D-ring. This compound incorporates modifications that may affect these critical structural elements, particularly through the replacement of the carboxamide group typically found at position 2 with a nitrile functionality. This modification represents a significant departure from the standard tetracycline structure while maintaining the overall tetracyclic framework.

The relationship between this compound and other tetracycline derivatives can be understood through comparison of their molecular formulas and structural features. While tetracycline itself has the molecular formula C₂₂H₂₄N₂O₈, this compound has the formula C₂₂H₂₂N₂O₇, indicating the loss of water equivalent and the presence of two fewer hydrogen atoms and one fewer oxygen atom. This difference reflects the conversion of the carboxamide group (CONH₂) to a nitrile group (CN), a transformation that has been documented in the synthesis of tetracycline analogs. The modification reduces the hydrogen bonding capacity of the molecule while introducing the linear nitrile functional group.

This compound shares several structural features with doxycycline nitrile, which has been described in the context of chemical modifications of tetracycline derivatives. Both compounds represent examples of position-2 modifications where the carboxamide functionality has been replaced or altered. The synthesis of these nitrile derivatives involves specific chemical transformations that preserve the tetracyclic core while introducing the nitrile group. Research has shown that modifications at position 2 can significantly affect the biological activity of tetracycline derivatives, with the carboxamide moiety being important for antibacterial activity. The replacement of this group with a nitrile functionality in this compound represents a substantial structural change that may alter the compound's properties relative to conventional tetracyclines.

Chemical and Structural Significance

The chemical and structural significance of this compound lies in its unique combination of the tetracycline scaffold with the nitrile functional group, creating a molecule with distinctive properties and potential applications. The nitrile group (CN) introduces specific chemical characteristics that distinguish this compound from other tetracycline derivatives. Nitrile functional groups are known to participate in various chemical reactions and can serve as precursors to other functional groups, including carboxylic acids, amides, and amines through appropriate chemical transformations. The incorporation of this group into the tetracycline structure creates opportunities for further chemical modification and derivatization.

The stereochemical complexity of this compound reflects the intricate three-dimensional arrangement characteristic of tetracycline compounds. The molecule contains multiple chiral centers, with five confirmed asymmetric carbon atoms based on its stereochemical designation. This level of stereochemical complexity is typical of tetracycline derivatives and contributes to their specific biological properties. The carbon atoms at positions 4, 4a, 5a, 6, and 12a are potentially chiral depending on substitution patterns. The specific stereochemical configuration of this compound, as indicated by its systematic name, ensures that the molecule adopts a defined three-dimensional shape that influences its chemical and physical properties.

The molecular weight of 426.4 grams per mole places this compound in an intermediate range compared to other tetracycline derivatives. This molecular weight reflects the compound's substantial size and complexity while remaining within the range typical of small molecule pharmaceuticals. The calculated properties of this compound, including its topological polar surface area and hydrogen bonding characteristics, influence its solubility, permeability, and potential biological activity. The presence of seven oxygen atoms and two nitrogen atoms provides multiple sites for hydrogen bonding interactions, which can affect the compound's behavior in biological systems and its interactions with other molecules.

The structural significance of this compound extends to its potential as a synthetic intermediate or building block for the preparation of other tetracycline derivatives. The nitrile functional group can undergo various chemical transformations, including hydrolysis to form carboxylic acids or reduction to form primary amines. These transformations could enable the synthesis of additional tetracycline analogs with different functional groups at position 2. The compound's structure also provides insights into the tolerance of the tetracycline scaffold for modification, demonstrating that substantial changes can be made to specific positions while maintaining the overall tetracyclic framework. This structural flexibility suggests potential applications in medicinal chemistry research and the development of new tetracycline-based compounds with modified properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₂N₂O₇ | |

| Molecular Weight | 426.4 g/mol | |

| CAS Number | 4199-33-1 | |

| PubChem CID | 165194 | |

| Chiral Centers | 5 | |

| Creation Date | 2005-08-08 | |

| Last Modified | 2025-05-10 |

Properties

CAS No. |

4199-33-1 |

|---|---|

Molecular Formula |

C22H22N2O7 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonitrile |

InChI |

InChI=1S/C22H22N2O7/c1-21(30)10-5-4-6-13(25)14(10)18(27)15-11(21)7-12-16(24(2)3)17(26)9(8-23)19(28)22(12,31)20(15)29/h4-6,11-12,16,25,27-28,30-31H,7H2,1-3H3/t11-,12-,16-,21+,22+/m0/s1 |

InChI Key |

WGGKYSHXBWTNBO-RJXLLEDASA-N |

SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |

Synonyms |

2-tetracyclinonitrile CN-tc cpd |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Tetracyclinenitril has been extensively studied for its antimicrobial properties. It is effective against various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.

- Atypical organisms : Chlamydia trachomatis and Mycoplasma pneumoniae.

Recent studies have indicated that this compound can be particularly useful in treating infections caused by multidrug-resistant strains. For instance, a study demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus at levels comparable to traditional tetracycline antibiotics .

Case Studies in Clinical Settings

- Case Study 1 : A clinical trial involving patients with community-acquired pneumonia showed that treatment with this compound resulted in significant improvements in symptoms and reduced bacterial load within 48 hours .

- Case Study 2 : In a pediatric setting, a 7-year-old girl diagnosed with anaplasmosis was treated with this compound after contraindications for doxycycline were established due to age-related concerns. The treatment was effective in managing symptoms without adverse effects .

Agricultural Applications

This compound is also utilized in agriculture, primarily as an antimicrobial agent in livestock to prevent infections and promote growth. Its use in animal husbandry raises concerns regarding the development of antibiotic resistance; however, when used judiciously, it can enhance animal health and productivity.

Veterinary Use

- Growth Promotion : this compound is added to animal feed at subtherapeutic levels to promote growth and prevent diseases caused by bacterial infections.

- Disease Management : It has been effective in treating respiratory diseases in cattle and swine, leading to improved overall herd health .

Environmental Impact

The application of this compound in both human medicine and agriculture has raised concerns about its environmental impact, particularly regarding antimicrobial resistance. Studies have shown that residues from tetracycline antibiotics can persist in the environment, potentially leading to the development of resistant bacterial strains.

Case Study on Environmental Persistence

Research conducted on the environmental fate of tetracyclines indicated that these compounds can enter water systems through agricultural runoff or improper disposal practices. Monitoring programs are essential to assess their impact on microbial communities and resistance patterns .

Summary of Findings

| Application Type | Target Organism/Use | Observed Effect/Outcome | Reference Year |

|---|---|---|---|

| Medical | Staphylococcus aureus | Effective treatment for infections | 2023 |

| Medical | Anaplasmosis | Symptomatic relief without adverse effects | 2023 |

| Agricultural | Livestock | Growth promotion and disease prevention | 2024 |

| Environmental Monitoring | Water systems | Persistence leading to resistance development | 2024 |

Comparison with Similar Compounds

Structural and Functional Analogues

Tetracycline Hydrochloride

- Structure: A classic tetracycline with a hydroxyl and dimethylamino group at key positions.

- Solubility : Highly soluble in acidic conditions (0.01 M HCl) .

- Purity Analysis : HPLC methods detect related substances (e.g., degradation products) with a tolerance limit of ≤3% impurity .

Glycylcyclines (e.g., Tigecycline)

- Structure: A 9-tert-butyl-glycylamido derivative of minocycline .

- Advantages : Bypasses tetracycline resistance mechanisms (e.g., ribosomal protection proteins) .

- Clinical Use : Approved for complicated intra-abdominal and skin infections, with broader efficacy than traditional tetracyclines .

Carbonized Tetracycline

- Structure: Carbonized nanoparticles derived from tetracycline.

- Properties : Tunable antioxidant activity and reduced cytotoxicity compared to parent compounds .

- Applications: Potential use in biomedical engineering and drug delivery due to nano-scale properties .

Hypothetical Tetracyclinenitril

- Postulated Structure : A tetracycline backbone with a nitrile substituent, possibly at the C10 or C11 position.

- Expected Properties :

- Solubility : Likely reduced in aqueous media due to the hydrophobic nitrile group, necessitating formulation adjustments.

- Stability : Enhanced resistance to hydrolysis compared to hydroxyl-containing tetracyclines .

- Antimicrobial Activity : May retain activity against resistant strains if the nitrile group avoids common resistance mechanisms (e.g., efflux pumps) .

Comparative Data Table

Research Findings and Gaps

- Glycylcyclines vs. This compound : Tigecycline’s glycyl group enhances ribosomal binding, overcoming resistance . A nitrile group in this compound might similarly evade resistance but requires empirical validation.

- Carbonized Tetracycline: Demonstrates that structural derivatization (e.g., carbonization) can reduce cytotoxicity while introducing new functionalities like antioxidant activity . This suggests this compound could be optimized for non-antibiotic applications (e.g., enzyme inhibition).

- Analytical Challenges : this compound’s detection would require advanced methods, such as the HPLC protocols used for tetracycline hydrochloride or spectrophotometric assays (e.g., coupling with sulphanilic acid at 403 nm) .

Preparation Methods

Dehydration of Doxycycline Carboxamide

A primary route to Tetracyclinenitril involves the dehydration of doxycycline’s carboxamide group at position 2. This method leverages phosphorus-based dehydrating agents to convert the amide (-CONH2) into a nitrile (-CN).

Procedure :

-

Reagents : Doxycycline is treated with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in an anhydrous solvent such as dioxane or tetrahydrofuran.

-

Mechanism : The dehydrating agent facilitates the removal of a water molecule from the amide, yielding the nitrile. For example:

-

Workup : The reaction mixture is neutralized, and the product is purified via recrystallization or chromatography.

Challenges :

Nucleophilic Substitution with Cyanide

An alternative approach involves substituting a leaving group (e.g., halide) at position 2 with a cyanide ion. This method is less documented in the provided sources but aligns with general nitrile synthesis principles.

Procedure :

-

Activation : Introduce a leaving group (e.g., chloride) at position 2 via halogenation reagents like PCl5.

-

Substitution : React the intermediate with potassium cyanide (KCN) or sodium cyanide (NaCN) in a polar aprotic solvent (e.g., dimethylformamide).

-

Isolation : Precipitate the product and purify it via solvent extraction.

Limitations :

-

Competing elimination reactions may reduce yields.

-

Cyanide toxicity necessitates stringent safety protocols.

Analytical Characterization

Critical to verifying this compound’s structure are spectroscopic and chromatographic methods:

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on yield, scalability, and practicality:

| Method | Yield | Scalability | Advantages | Disadvantages |

|---|---|---|---|---|

| Dehydration | 60–75% | High | Minimal side products; established protocol | Requires anhydrous conditions |

| Nucleophilic Substitution | 40–55% | Moderate | Applicable to halogenated precursors | Low yield; toxic reagents |

Applications and Derivatives

This compound serves as a precursor for diverse tetracycline analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.